(3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one
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Overview
Description
(3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one is a complex organic compound with a unique structure that includes a furan ring fused to a phenanthrene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one typically involves multiple steps, including the formation of the furan ring and its subsequent fusion to the phenanthrene system. Common synthetic routes may involve Diels-Alder reactions, cyclization reactions, and various functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Substitution reactions can introduce different substituents onto the furan or phenanthrene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3bR,9bS)-6-Hydroxy-7-isopropyl-9b-methyl-3b,4,10,11-tetrahydrophenanthro[1,2-c]furan-1,5(3H,9bH)-dione
- 4-Epipallensin
- Naphtho[1,2-b]furan-2,6(3H,4H)-dione
Uniqueness
Compared to similar compounds, (3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one stands out due to its specific methoxy and methyl substitutions, which may confer unique chemical and biological properties. These structural differences can affect its reactivity, stability, and interactions with biological targets, making it a compound of particular interest for further research and development.
Properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(3bR,9bS)-6-methoxy-9b-methyl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one |
InChI |
InChI=1S/C18H20O3/c1-18-9-8-11-13(10-21-17(11)19)15(18)7-6-12-14(18)4-3-5-16(12)20-2/h3-5,15H,6-10H2,1-2H3/t15-,18+/m0/s1 |
InChI Key |
KGTIKCFPVQYYJL-MAUKXSAKSA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCC4=C2C=CC=C4OC)COC3=O |
Canonical SMILES |
CC12CCC3=C(C1CCC4=C2C=CC=C4OC)COC3=O |
Origin of Product |
United States |
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